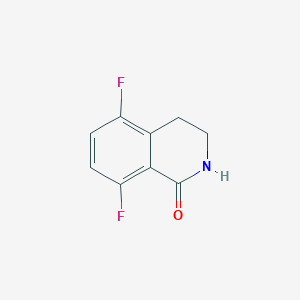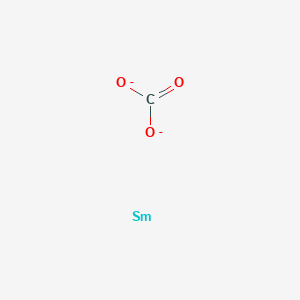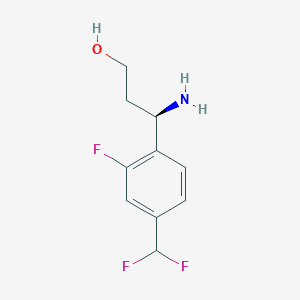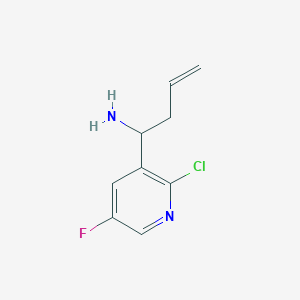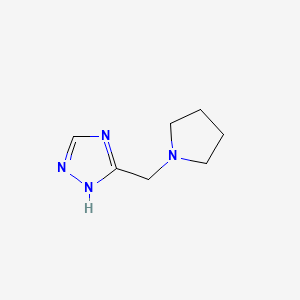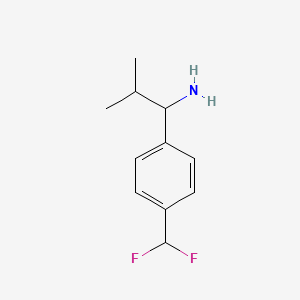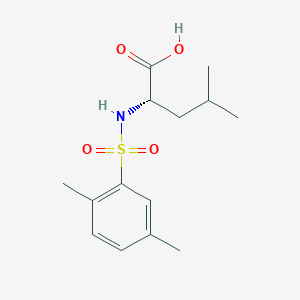
((2,5-dimethylphenyl)sulfonyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- is a compound with the molecular formula C14H21NO4S and a molecular weight of 299.39 g/mol It is a derivative of leucine, an essential amino acid, and contains a sulfonyl group attached to a 2,5-dimethylphenyl ring
Preparation Methods
The synthesis of LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- typically involves the reaction of leucine with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent leucine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of sulfonyl groups on amino acids and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially altering their function. This can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar compounds to LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- include other sulfonyl derivatives of amino acids, such as:
- LEUCINE,N-[(2,4-DIMETHYLPHENYL)SULFONYL]
- LEUCINE,N-[(3,5-DIMETHYLPHENYL)SULFONYL]
- LEUCINE,N-[(2,6-DIMETHYLPHENYL)SULFONYL]
These compounds share similar structural features but differ in the position of the methyl groups on the phenyl ring. The unique positioning of the methyl groups in LEUCINE,N-[(2,5-DIMETHYLPHENYL)SULFONYL]- can influence its chemical reactivity and biological activity, making it distinct from its analogs .
Properties
Molecular Formula |
C14H21NO4S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
(2S)-2-[(2,5-dimethylphenyl)sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C14H21NO4S/c1-9(2)7-12(14(16)17)15-20(18,19)13-8-10(3)5-6-11(13)4/h5-6,8-9,12,15H,7H2,1-4H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
YKLYILQBCOVJHM-LBPRGKRZSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N[C@@H](CC(C)C)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(CC(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


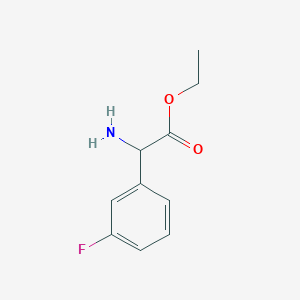


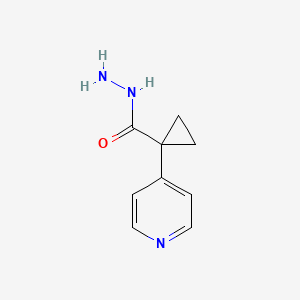

![4,8-Dihydroxy-7-methylpyrido[3,4-d]pyridazine-3(4H)-carboximidamide](/img/structure/B13118202.png)


